Trimethylcyclohexylamine

Description

Contextualization within Amine Chemistry and Cycloalkane Derivatives

Trimethylcyclohexylamine is classified as a cycloaliphatic amine, a category of organic compounds featuring an amino group attached to a cyclohexane (B81311) ring. atamankimya.com The specific isomer, isophorone (B1672270) diamine (IPDA), is a diamine with the chemical formula C₁₀H₂₂N₂. wikipedia.org It contains two primary amine groups, positioning it as a versatile building block in polymer chemistry. atamankimya.com The compound is typically produced from isophorone nitrile through processes involving reductive amination and hydrogenation. atamankimya.comgoogle.comtrea.com

As a derivative of cyclohexane, the structure of this compound is non-planar, typically adopting a stable chair conformation. researchgate.netnih.gov This three-dimensional structure, along with the substitution pattern of the methyl and amino groups, significantly influences its reactivity and physical properties. Research has shown that the cis isomer of IPDA demonstrates a strong preference for a chair conformation where both the amino and aminomethyl substituents are in equatorial positions. researchgate.netnih.govresearcher.lifeacs.orgacs.org This specific spatial arrangement is crucial for its role in the synthesis of more complex molecules, such as ligands and polymers. researchgate.netnih.govacs.org

The presence of amine groups makes this compound basic. dguv.de Its cycloaliphatic nature distinguishes its properties from aromatic amines (like aniline), which have their basicity reduced due to the delocalization of the nitrogen lone pair into the aromatic ring. The localized electron pairs on the nitrogen atoms of this compound allow it to function effectively as a nucleophile and a base, for instance as a curing agent for epoxy resins, where it contributes to enhanced UV stability and chemical resistance in coatings. wikipedia.orgatamanchemicals.com Advanced research has also highlighted its potential in direct air capture of carbon dioxide. wikipedia.org

Table 1: Physicochemical Properties of Isophorone Diamine (IPDA)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₂N₂ | wikipedia.org |

| Molar Mass | 170.300 g·mol⁻¹ | wikipedia.orgatamanchemicals.com |

| Appearance | Colorless liquid | wikipedia.orgatamanchemicals.com |

| Density | 0.922 g/cm³ | wikipedia.orgbiosynth.com |

| Boiling Point | 247 °C | wikipedia.orgatamanchemicals.com |

| Melting Point | 10 °C | wikipedia.orgatamanchemicals.com |

Stereoisomeric Considerations and Configurational Research

A defining characteristic of 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA) is its chirality. researchgate.netnih.gov It is a non-C2-symmetric 1,4-diamine, meaning it lacks a simple rotational symmetry axis, which gives rise to multiple stereoisomers. researchgate.netnih.govresearcher.lifeacs.orgacs.org The industrial product is typically a mixture of four stereoisomers, comprising two diastereomeric pairs (cis and trans) of enantiomers, with the cis/trans ratio being approximately 3:1. researchgate.netnih.govresearcher.lifeacs.orgacs.org

The presence of these multiple isomers has spurred significant configurational research aimed at their separation and characterization. Scientists have developed sophisticated methods to isolate these stereoisomers. One approach involves the derivatization of the amine groups to form compounds like bis-tosyl, bis-Fmoc, bis-Boc, or bis-Z derivatives, which can then be separated into pure cis enantiomers using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. researchgate.netresearcher.lifeacs.orgacs.org

Another highly effective method reported in research is the optical resolution of IPDA through salt formation with a chiral acid, such as dibenzoyl tartaric acid. researchgate.netresearcher.lifeacs.org This technique allows for the convenient large-scale preparation of enantiomerically pure cis-IPDA, which is invaluable for applications where stereochemical purity is paramount, such as in the synthesis of chiral catalysts or ligands for asymmetric synthesis. researchgate.netresearcher.lifeacs.orgacs.org

The assignment of the absolute configuration of the isolated enantiomers has been definitively established through advanced analytical techniques, most notably X-ray crystallography. researchgate.netnih.govacs.org Structural analysis of a nickel-salen complex derived from enantiomerically pure cis-IPDA confirmed its conformation and the equatorial positioning of its functional groups. researchgate.netnih.govacs.orgacs.org This detailed configurational and conformational knowledge is essential for designing molecules with specific three-dimensional structures and for understanding the mechanisms of reactions in which these compounds participate.

Table 2: Stereoisomers of Isophorone Diamine (IPDA)

| Isomer Type | Description | Industrial Ratio | Reference |

|---|---|---|---|

| cis-Isomers | A pair of enantiomers (1R,3S) and (1S,3R). The amino and aminomethyl groups are on the same side of the cyclohexane ring. | The commercial mixture is approximately 3:1 (cis:trans). | researchgate.netnih.govresearcher.lifeacs.org |

| trans-Isomers | A pair of enantiomers (1R,3R) and (1S,3S). The amino and aminomethyl groups are on opposite sides of the cyclohexane ring. |

Structure

3D Structure

Properties

CAS No. |

34216-34-7 |

|---|---|

Molecular Formula |

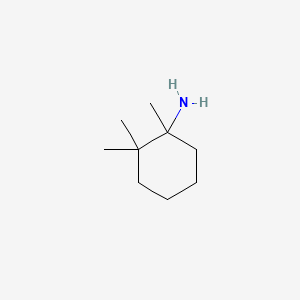

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,2,2-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-8(2)6-4-5-7-9(8,3)10/h4-7,10H2,1-3H3 |

InChI Key |

FVCWZBVQRLEGDH-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1(C)N)C |

Canonical SMILES |

CC1(CCCCC1(C)N)C |

Other CAS No. |

34216-34-7 |

physical_description |

Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |

Origin of Product |

United States |

Sophisticated Synthesis Methodologies for Trimethylcyclohexylamine and Its Advanced Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry of trimethylcyclohexylamine derivatives is crucial, as the spatial arrangement of the amine groups dictates their properties and applications, especially in asymmetric catalysis. Isophorone (B1672270) diamine (IPDA), or 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine, is a chiral, non-C2-symmetric diamine. Industrially, it is produced as a mixture of four stereoisomers, with a typical cis/trans ratio of approximately 3:1. researchgate.netacs.org

The development of enantiomerically pure forms often begins with this isomeric mixture. A key approach involves the separation of the cis and trans isomers, followed by the resolution of the enantiomers. For instance, researchers have described the preparation of pure cis enantiomers via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. acs.orgresearchgate.net This separation allows for the isolation of the specific stereoisomers needed for advanced applications.

Once the desired isomer, such as cis-IPDA, is isolated, it can be derivatized to protect the amine groups, for example, by creating bis-tosyl, bis-Fmoc, bis-Boc, and bis-Z derivatives. researchgate.netacs.orgresearchgate.net These protected derivatives are stable building blocks for further stereoselective synthesis. The absolute configurations of the isolated enantiomers have been assigned, providing a foundation for their use in creating complex chiral molecules. acs.orgresearchgate.net

While separation is a common industrial strategy, direct diastereoselective synthesis methods are also explored. For example, sequential enolate alkylations of diketopiperazine templates have been shown to produce quaternary α-amino acids with high diastereoselectivity (>90% de) and high enantiomeric excess (>98% ee) after hydrolysis. nih.gov Such principles can be applied to the synthesis of highly substituted and stereochemically defined cyclohexylamine (B46788) structures. Furthermore, diastereoselective lithiation-substitution sequences offer another pathway for asymmetric synthesis, where a chiral ligand, such as (-)-sparteine, can direct the reaction to produce a specific stereoisomer. researchgate.net

Catalytic Synthesis Routes and Process Optimization

The industrial production of this compound derivatives like isophorone diamine (IPDA) relies heavily on catalytic processes that are continuously optimized for yield, selectivity, and cost-effectiveness. longdom.orgvapourtec.com The primary route involves the catalytic hydrogenation of isophoronenitrile (IPN). google.comtrea.com

Isophorone Synthesis: Acetone undergoes a catalyzed aldol (B89426) condensation to produce isophorone. google.com

Isophoronenitrile (IPN) Formation: Isophorone reacts with hydrogen cyanide (HCN) in a hydrocyanation reaction to form IPN (3-cyano-3,5,5-trimethylcyclohexanone). google.com

IPDA Synthesis: IPN is converted to IPDA through catalytic reductive amination (aminating hydrogenation) in the presence of ammonia (B1221849) and hydrogen. google.com

A significant focus of optimization lies in the final hydrogenation step. A variety of catalysts and reaction conditions have been developed to maximize the yield and selectivity of the desired IPDA isomers.

Catalyst Systems and Process Conditions:

| Catalyst Type | Support/Form | Key Process Features | Outcome/Optimization |

| Cobalt Catalysts | Kieselguhr-supported | Continuous aminating hydrogenation in an ammoniacal IPN solution. Adiabatic reaction regime with an inlet temperature of 70°C and outlet of 115°C at 252 bar pressure. google.com | Optimization of reaction conditions can extend catalyst service life to approximately 1000 hours. google.com |

| Raney Catalysts | Cobalt, Nickel, Copper, and/or Iron | Often used as formed bodies rather than powders. A preferred two-stage process involves first converting IPN to isophorone nitrilimine, followed by hydrogenation. trea.com | Raney cobalt catalysts are favored for their high activity. Using them in the form of hollow bodies allows for high yields with significantly lower catalyst quantities. trea.com |

| Magnesium/Aluminum Oxides | Various oxidic forms | Used in the initial synthesis of isophorone from acetone. google.com | Different preparations of these catalysts have been explored to improve performance. google.com |

Synthesis of Functionalized this compound Analogues and Conjugates

The unique structural features of this compound derivatives, particularly the chiral 1,4-diamine IPDA, make them valuable building blocks for creating a wide range of functionalized analogues and conjugates. acs.orgresearchgate.net

Synthesis of Functionalized Analogues:

The primary and secondary amine groups of IPDA can be selectively functionalized to create advanced molecules for various applications, including as ligands in asymmetric catalysis. researchgate.netresearchgate.net A common first step is the protection of the amine groups to allow for controlled, stepwise modifications.

Examples of IPDA Derivatives:

| Derivative Type | Reagent/Method | Application/Significance |

| Bis-Tosyl, Bis-Fmoc, Bis-Boc, Bis-Z | Reaction with tosyl chloride, Fmoc-Cl, Boc-anhydride, or Cbz-Cl | Creates stable, protected building blocks for multi-step synthesis. researchgate.netacs.org |

| Schiff-base ligands | Condensation with salicylaldehyde (B1680747) derivatives | The resulting ligands can form complexes with metals (e.g., Nickel) and are used in asymmetric catalysis. acs.orguni-koeln.de |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the diamine backbone | Used to generate NHC ligands for organometallic catalysis. uni-koeln.de |

| Norbornene-based Monomers | Reaction with cis-5-norbornene-exo-2,3-dicarboxylic anhydride | Synthesis of bifunctional monomers for ring-opening metathesis polymerization (ROMP) to produce cross-linked polymers. researchgate.net |

These functionalized analogues have found use in promoting highly enantioselective reactions. For instance, Schiff-base ligands derived from enantiopure diamines have been applied in Nozaki-Hiyama-Kishi reactions. researchgate.net

Synthesis of Conjugates:

The concept of functionalization extends to creating complex conjugates for biomedical applications. The principles used to synthesize antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody, can be applied to this compound derivatives. sigmaaldrich.com While not a direct example, the methodologies for creating ADCs using payload intermediates like DOLCore™, MAYCore™, and PBDCore™ provide a blueprint for how a functionalized this compound could be conjugated. sigmaaldrich.com This involves creating stable linkers and employing specific coupling chemistries, such as peptide coupling, to attach the amine-containing molecule to a larger biological entity or a solid support. researchgate.netsigmaaldrich.com

Green Chemistry Principles in this compound Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for improving environmental sustainability and operational safety. vapourtec.comnih.govpandawainstitute.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgresearchgate.net

Key Green Chemistry Considerations in this compound Synthesis:

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and recycled, reducing waste. nih.gov The industrial synthesis of IPDA is fundamentally catalytic, employing catalysts like Raney cobalt. trea.com Research into more efficient and longer-lasting catalysts, such as hollow-body Raney catalysts, directly aligns with green chemistry goals by reducing the amount of catalyst needed and improving energy efficiency. vapourtec.comtrea.com

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups to avoid extra synthesis and deprotection steps, which generate waste. acs.org While the synthesis of functionalized IPDA analogues often requires protecting groups, researchgate.netacs.org the development of highly selective enzymes could potentially allow for direct, site-selective reactions on the unprotected diamine, thus avoiding these extra steps. acs.org

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. acs.org The synthesis of IPDA often uses solvents like methanol (B129727) or MTBE. trea.com Green chemistry encourages the search for less toxic and more environmentally benign solvents. nih.gov The use of supercritical fluids like carbon dioxide is one area of green chemistry research for reactions and separations. bme.hu

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, to reduce energy consumption is a core green objective. vapourtec.com The use of highly active catalysts allows reactions to proceed under milder conditions. The development of continuous flow processes, as seen in IPDA production, can also be more energy-efficient than batch processes. vapourtec.comgoogle.com

By focusing on catalyst improvement, process intensification, and waste reduction, the industrial synthesis of this compound derivatives continues to evolve toward more sustainable practices. longdom.org

In Depth Mechanistic Studies of Reactions Involving Trimethylcyclohexylamine

Reaction Pathway Elucidation using Advanced Spectroscopic and Computational Techniques

The elucidation of reaction pathways for the synthesis of trimethylcyclohexylamine derivatives relies heavily on a combination of spectroscopic analysis and computational modeling. The industrial synthesis of isophorone (B1672270) diamine (IPDA) from isophorone is a multi-step process that serves as a key example. The pathway typically begins with the hydrocyanation of isophorone to produce isophorone nitrile. smolecule.com This intermediate then undergoes reductive amination.

The reaction mechanism for this transformation involves several stages:

Ketimine Formation : The process starts with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the isophorone nitrile precursor. smolecule.com The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbonyl carbon, facilitating this attack. smolecule.com

Imidization : The subsequent reaction of isophorone nitrile with ammonia forms isophorone nitrile imine. smolecule.com This step is often catalyzed by materials like gamma-aluminum oxide at elevated temperatures (120-180°C). smolecule.com The mechanism involves the nucleophilic attack of ammonia on the nitrile carbon, followed by tautomerization to yield the stable imine. smolecule.com

Hydrogenation : The final step is the catalytic reduction of the isophorone nitrile imine with hydrogen to give the final product, isophorone diamine. smolecule.com

Spectroscopic methods are indispensable for characterizing intermediates and final products throughout this pathway. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining molecular structures and can be used to follow the progress of a reaction. mdpi.comlibretexts.orgnih.gov The quantitative nature of NMR allows for the monitoring of dynamic processes under specific experimental conditions. mdpi.com For instance, the cis and trans isomers of 3,3,5-trimethylcyclohexylamine (B96197) can be distinguished by NMR, as the symmetry in the trans isomer leads to singlets, while the cis isomer exhibits peak splitting.

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for investigating reaction mechanisms at a molecular level. researchgate.net DFT calculations allow for the study of the energetics of various reaction paths and the calculation of spectroscopic properties of key intermediates and products, which aids in their identification. acs.org While specific DFT studies detailing the entire IPDA synthesis pathway are not widely published, the methodology is routinely applied to understand aspects like catalyst-substrate interactions, the stability of intermediates, and the energy profiles of individual reaction steps. researchgate.net For example, DFT calculations can be used to examine all possible reaction pathways in complex reactions, such as epoxy curing, to provide a comprehensive mechanistic picture. researchgate.net

Kinetic and Thermodynamic Analysis of Amine-Mediated Reactions

The kinetic and thermodynamic parameters of reactions involving this compound derivatives are critical for process optimization and for understanding the reactivity of the final products. A notable application where these parameters have been studied is in the curing of epoxy resins using isophorone diamine (IPDA) as a hardener. researchgate.net

The reaction between the amine groups of IPDA and the epoxy groups of the resin forms a cross-linked polymer network, which imparts mechanical strength and thermal stability to the material. The kinetics of this curing process can be analyzed using techniques like Differential Scanning Calorimetry (DSC). researchgate.netoecd.org Studies have shown that the epoxy/curing agent ratio significantly affects the kinetic parameters of the cure. researchgate.net The optimum ratio can be determined by finding the maximum enthalpy change (ΔH) for the reaction, which corresponds to the most complete conversion. researchgate.net

A study of a diglycidyl ether of a bisphenol A derivative epoxy resin cured with IPDA found that the maximum enthalpy of reaction occurred at a specific reactant ratio, indicating optimal curing performance. researchgate.net

| Epoxy/IPDA Ratio (by weight) | Isothermal Enthalpy (J/g) | Dynamic Enthalpy (J/g) |

|---|---|---|

| 100/26 | 403 | 422 |

| 100/30 | 426 | 448 |

| 100/34 | 437 | 460 |

| 100/38 | 419 | 441 |

Table 1: Influence of the epoxy/IPDA weight ratio on the reaction enthalpy as determined by isothermal and dynamic DSC methods. The maximum enthalpy change, indicating the most efficient reaction, was observed at a ratio of 100/34. researchgate.net

Thermodynamic parameters are also essential for understanding the intrinsic reactivity of the amine. nih.govjust.edu.jo The pKa value is a key thermodynamic parameter that characterizes the basicity of an amine. oecd.org For 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA), the experimental pKa is approximately 10.4, which characterizes it as a moderate base. oecd.org This basicity is a result of its two amine groups in asymmetric positions, which are expected to have slightly different basicities. oecd.org This property is fundamental to its role as a nucleophile and as a base in the chemical reactions it participates in.

Stereochemical Control and Regioselectivity in Reactions Involving this compound

The stereochemistry of this compound and its derivatives plays a crucial role in controlling the outcome of chemical reactions. wikipedia.org Isophorone diamine (IPDA), for example, is produced as a mixture of cis and trans isomers, and the ratio of these isomers influences the reactive behavior of the final product. mdpi.com The ability to control stereochemistry is paramount in asymmetric synthesis, where the goal is to produce a single desired stereoisomer. wikipedia.org

Chiral amines are often used as "chiral auxiliaries" to guide the stereochemical course of a reaction. wikipedia.orgosi.lvnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to induce stereoselectivity, after which it can be removed and recovered. wikipedia.orgnumberanalytics.com The fixed configuration of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. nih.gov While specific applications of 3,3,5-trimethylcyclohexylamine as a chiral auxiliary are not extensively detailed in the literature, the principle is highly relevant to this class of chiral amines. osi.lvugr.es For instance, chiral oxazolidinones are widely used as auxiliaries in stereoselective aldol (B89426) reactions, establishing two adjacent stereocenters with high control. wikipedia.orgnih.gov Similarly, Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary for the asymmetric synthesis of chiral amines. osi.lv

The bulky, sterically hindered nature of the trimethylcyclohexyl group can also exert significant control over the regioselectivity of a reaction. In elimination reactions, the choice of base can determine which constitutional isomer of an alkene is formed. masterorganicchemistry.compressbooks.pub Small, unhindered bases typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). pressbooks.pub However, sterically bulky bases, like potassium tert-butoxide, preferentially remove a less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann's rule). masterorganicchemistry.compressbooks.pub This is due to steric clash between the bulky base and the substrate in the transition state leading to the Zaitsev product. masterorganicchemistry.com A bulky amine like this compound could be expected to influence regioselectivity in a similar manner when acting as a base.

Computational studies are often employed to understand and predict the regioselectivity of reactions. For example, DFT calculations on the ring-opening of substituted cyclohexene (B86901) oxides by hydride reagents can explain the observed product ratios. rsc.org These calculations show that the energy difference between the various possible transition states determines the product distribution, and that steric and electronic factors of substituents on the cyclohexane (B81311) ring are key controlling elements. rsc.org

| Substrate | Base | Major Product | Minor Product | Rule |

|---|---|---|---|---|

| 2-Bromo-2-methylbutane | EtO⁻ (small base) | 2-Methyl-2-butene (trisubstituted) | 2-Methyl-1-butene (monosubstituted) | Zaitsev |

| 2-Bromo-2-methylbutane | t-BuO⁻ (bulky base) | 2-Methyl-1-butene (monosubstituted) | 2-Methyl-2-butene (trisubstituted) | Hofmann |

Table 2: An example of regioselectivity in an E2 elimination reaction, where the steric bulk of the base determines whether the more substituted (Zaitsev) or less substituted (Hofmann) alkene is the major product. pressbooks.pub

Investigation of Catalytic Cycles and Transition State Structures

Catalysis is central to the efficient synthesis of this compound derivatives like isophorone diamine (IPDA). smolecule.comresearchgate.net The production of IPDA involves heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. elifesciences.org The synthesis utilizes catalysts such as Raney Nickel or Cobalt, often supported on materials like silica (B1680970) or alumina (B75360) to enhance performance and stability. smolecule.comresearchgate.net

A heterogeneous catalytic reaction proceeds through a catalytic cycle that generally involves three key steps:

Adsorption : Reactant molecules bind to the active sites on the surface of the solid catalyst. unizin.org

Reaction : The adsorbed reactants are converted into products on the catalyst surface. This step is facilitated by the catalyst providing an alternative reaction pathway with a lower activation energy. unizin.org

Desorption : The product molecules detach from the catalyst surface, freeing the active sites for the next cycle. unizin.org

In the hydrogenation of isophorone nitrile imine to IPDA, the imine and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Raney Co). researchgate.netresearchgate.net On the surface, the chemical transformation occurs, followed by the desorption of the IPDA product. The catalyst remains unchanged and can facilitate numerous reaction cycles. researchgate.net Studies have shown that these catalysts can be reused multiple times without a significant loss of activity. researchgate.net

Trimethylcyclohexylamine Based Systems in Advanced Catalysis

Chiral Organocatalysts Derived from Trimethylcyclohexylamine

This compound, particularly in its chiral forms, serves as a valuable scaffold for the development of sophisticated organocatalysts. These catalysts, which are purely organic molecules and devoid of metals, have gained significant traction in asymmetric synthesis for their ability to create chiral molecules with high enantioselectivity. A key derivative is isophorone (B1672270) diamine (IPDA), chemically known as 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine, which is a chiral, non-C2-symmetric 1,4-diamine. acs.orgnih.gov Although produced industrially as a mixture of four stereoisomers, methods have been developed for the efficient separation of the enantiomerically pure forms, making it a readily available building block for chiral organocatalysts. acs.orgnih.gov

The development of bifunctional organocatalysts, which possess both a Brønsted basic tertiary amine group and a quasi-Lewis acidic (thio)urea moiety, has been a significant area of research. researchgate.net By systematically modifying the structure of these catalysts, researchers have been able to establish clear structure-activity relationships. researchgate.net For instance, a library of structurally diverse bifunctional organocatalysts was synthesized and screened in the alcoholytic dynamic kinetic resolution (DKR) of azlactones, leading to the identification of a highly effective catalyst that provided the product, N-benzoyl-tert-leucine allyl ester, with an excellent enantiomeric excess of 95%. researchgate.net

Another notable application of this compound-derived organocatalysts is in the Morita-Baylis-Hillman (MBH) reaction. amazonaws.com For example, the combination of a specific catalyst with N,N,N',N'-tetramethylisophoronediamine (TMIPDA) as a novel base in toluene (B28343) proved highly effective for the reaction between 2-cyclohexen-1-one (B156087) and cyclohexanecarbaldehyde. researchgate.net This system yielded the desired MBH product in 75% yield and with a high enantiomeric excess of 96%. researchgate.net These examples underscore the potential of this compound derivatives to serve as a platform for creating highly efficient and selective chiral organocatalysts for a variety of asymmetric transformations. rsc.org

Ligand Design for Asymmetric Metal Catalysis

The unique structural features of this compound make it an excellent foundation for the design of chiral ligands used in asymmetric metal catalysis. The rigid cyclohexane (B81311) backbone and the presence of multiple stereocenters allow for the creation of well-defined chiral environments around a metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. nih.govrsc.org

The versatility of the this compound scaffold allows for the synthesis of tridentate ligands that have shown remarkable activity in the hydrogenation of unsaturated C=C, C=O, and C=N bonds when complexed with rhodium(I) and iridium(I). europa.eu The C2-symmetric chiral analogues of these ligands have demonstrated good enantioselectivities in such reactions. europa.eu The design of these ligands often aims to create a "chiral pocket" around the metal's active site, which enhances shape recognition for unfunctionalized substrates and can lead to improved catalytic activity and selectivity. europa.eu Furthermore, the development of chiral-at-metal catalysts, where the chirality originates from the arrangement of achiral ligands around the metal center, represents an innovative approach in asymmetric catalysis, offering structural simplicity and new design possibilities. rsc.orgmdpi.com

Applications in Homogeneous and Heterogeneous Catalytic Transformations

This compound-based systems have found applications in both homogeneous and heterogeneous catalysis, demonstrating their versatility across different reaction phases. google.com In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. chemistrystudent.com This allows for high catalyst activity and selectivity due to the accessibility of the catalytic sites. For instance, organometallic complexes and tertiary amines derived from this compound can act as homogeneous catalysts. googleapis.com

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. wikipedia.org This setup offers significant practical advantages, including ease of catalyst separation from the product mixture, which allows for catalyst recovery and reuse, contributing to more sustainable and cost-effective industrial processes. cademix.orghidenanalytical.com The use of solid supports like porous materials can enhance the efficiency of these catalytic systems. mdpi.com

A key area of application is in asymmetric hydrogenation, a fundamental reaction for producing chiral molecules. wikipedia.org Catalysts derived from this compound have been employed in the hydrogenation of various unsaturated compounds, including olefins, ketones, and imines, to yield optically active products with high enantioselectivity. google.comajchem-b.com For example, iridium complexes with chiral ligands are effective for the asymmetric hydrogenation of unfunctionalized olefins and imines. ajchem-b.com Similarly, ruthenium-based catalysts are well-suited for the asymmetric hydrogenation of polar substrates like ketones. ajchem-b.com

The table below summarizes some of the catalytic applications involving this compound-based systems.

| Catalytic System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Bifunctional Organocatalyst | Dynamic Kinetic Resolution | Azlactone | N-benzoyl-tert-leucine allyl ester | - | 95 | researchgate.net |

| Organocatalyst/TMIPDA | Morita-Baylis-Hillman | 2-cyclohexen-1-one and cyclohexanecarbaldehyde | MBH adduct | 75 | 96 | researchgate.net |

| Rh(I)/Tridentate Ligand | Asymmetric Hydrogenation | Unsaturated C=C, C=O, C=N bonds | Chiral alcohols, amines | Good | Good | europa.eu |

| Ir(I)/Tridentate Ligand | Asymmetric Hydrogenation | Unsaturated C=C, C=O, C=N bonds | Chiral alcohols, amines | Good | Good | europa.eu |

Development of Novel Catalytic Systems for Sustainable Chemistry

The development of novel catalytic systems based on this compound is closely aligned with the principles of sustainable and green chemistry. sustainablechemistrycatalyst.orgtecnalia.com The overarching goal is to create more efficient, selective, and environmentally benign chemical processes that minimize waste and energy consumption. researchgate.netqub.ac.uk

Furthermore, the high efficiency and selectivity of these catalytic systems contribute to sustainability by reducing the formation of byproducts and simplifying purification processes. researchgate.net For instance, highly enantioselective catalysts ensure the production of the desired stereoisomer, which is particularly important in the pharmaceutical industry where only one enantiomer may have the desired therapeutic effect. wikipedia.org

The use of this compound derivatives in organocatalysis also promotes sustainability by avoiding the use of potentially toxic and expensive heavy metals. rsc.org Additionally, research into low-energy catalytic processes that operate under milder conditions is a significant step towards reducing the energy footprint of chemical manufacturing. qub.ac.uk The design of catalysts that can facilitate reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is another crucial aspect of sustainable chemistry that can be addressed through the use of these versatile catalytic systems. nih.gov

Integration of Trimethylcyclohexylamine in Advanced Materials Chemistry

Polymeric Materials: Role as Cross-linking Agents and Monomers

Trimethylcyclohexylamine plays a crucial role in the synthesis of polymeric materials, primarily serving as a cross-linking agent and a monomer. Its derivatives, particularly 3-aminomethyl-3,5,5-trimethylcyclohexylamine, also known as isophorone (B1672270) diamine (IPDA), are extensively used as curing agents for epoxy resins. oecd.orgmdpi.com In this capacity, the amine groups of this compound react with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer. specialchem.com

The use of this compound and its derivatives as cross-linking agents is prevalent in various applications, including industrial coatings, adhesives, and flooring systems. oecd.org For instance, in epoxy-based coatings, the incorporation of these amines leads to superior corrosion protection for metal surfaces. oecd.org The degree of cross-linking can be tailored by adjusting the concentration of the amine hardener, allowing for the fine-tuning of the material's properties to meet specific performance requirements.

Beyond its role as a cross-linking agent, this compound can also function as a monomer in the production of polyamides and polyurethanes. oecd.orggoogle.com When reacted with dicarboxylic acids or their derivatives, it forms polyamides with unique properties attributable to the bulky and asymmetric cyclohexyl ring in its structure. These polyamides can exhibit improved solubility and processing characteristics compared to their aromatic counterparts. In the realm of polyurethanes, isophorone diisocyanate (IPDI), derived from 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a key monomer used in the synthesis of light-stable and weather-resistant polyurethane coatings and elastomers. oecd.org

Supramolecular Architectures and Self-Assembly

The non-covalent interactions of this compound derivatives are instrumental in the construction of intricate supramolecular architectures through self-assembly processes. tue.nlnih.gov The amine functionalities can participate in hydrogen bonding, while the trimethylcyclohexyl group can engage in van der Waals and hydrophobic interactions. nih.gov This combination of directed and non-directed interactions allows for the spontaneous organization of molecules into well-defined, higher-order structures. nih.govarxiv.org

A notable example is the formation of chiral supramolecular structures. Isophorone diamine (IPDA), which is a derivative of this compound, is a chiral molecule that exists as a mixture of cis and trans stereoisomers. acs.org The enantiomerically pure forms of cis-IPDA have been utilized to create complex metal-ligand structures. For instance, salen ligands prepared from enantiomerically pure cis-IPDA have been shown to form unique tetranuclear nickel complexes where the ligands bridge between two metal ions. acs.org This demonstrates the profound influence of the stereochemistry of the this compound backbone on the resulting supramolecular architecture.

The self-assembly of this compound-containing molecules can be influenced by external stimuli such as solvents, temperature, and the presence of other chemical species. tue.nl This responsiveness allows for the dynamic control over the formation and dissociation of the supramolecular assemblies, a key feature for the development of "smart" materials and systems. The ability to form ordered structures on a nanoscale through self-assembly opens up possibilities for applications in areas like nanotechnology, drug delivery, and catalysis. nih.gov

Design of Hybrid Materials and Nanocomposites

The integration of this compound into hybrid materials and nanocomposites offers a pathway to combine the desirable properties of both organic and inorganic components. google.comfrontiersin.org In these materials, this compound derivatives can act as a crucial interface between the organic polymer matrix and the inorganic filler.

For example, in the creation of organic/inorganic hybrid materials, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA) can be used as a catalyst or a reactant to facilitate the connection between a polymer matrix, such as a polyimide, and inorganic nanoparticles like silica (B1680970). google.com This can be achieved through a sol-gel process where the amine groups of IPDA interact with the inorganic precursors, leading to a covalently linked network. The resulting hybrid material can exhibit significantly improved thermal resistance and dimensional stability while maintaining transparency and flexibility, even at high inorganic content. google.com

This compound and its derivatives are also employed in the formulation of nanocomposites, where nanoscale fillers are dispersed within a polymer matrix. google.com In epoxy-based nanocomposites, for instance, these amines act as curing agents that also promote the dispersion and interfacial adhesion of nanofillers like nanoclays, graphene nanoplatelets, or halloysite (B83129) nanotubes. mdpi.comresearchgate.netncsu.edu The improved interaction between the filler and the matrix, facilitated by the amine, leads to enhanced mechanical properties such as increased strength and ductility. researchgate.net The specific choice of the amine and the processing method can influence the morphology of the nanocomposite, leading to intercalated or exfoliated structures with distinct properties. google.com

| Hybrid Material System | Role of this compound Derivative (IPDA) | Resulting Property Enhancement | Reference |

|---|---|---|---|

| Polyimide/Silica | Catalyst for sol-gel process | Improved thermal resistance and dimensional stability | google.com |

| Epoxy/Graphene Nanoplatelets | Curing agent promoting dispersion | Enhanced mechanical strength and ductility | researchgate.net |

| Epoxy/Halloysite Nanotubes | Curing agent promoting dispersion | Improved mechanical strength | mdpi.comresearchgate.net |

| Epoxy/Nanocellulose | Curing agent promoting cross-linking | Enhanced anti-corrosion properties | ncsu.edu |

Functional Materials with Tailored Properties via this compound Scaffolds

The rigid and sterically hindered structure of the this compound scaffold provides a versatile platform for the design of functional materials with tailored properties. theses.czactatecnologia.eu By chemically modifying the amine groups or incorporating the cyclohexyl ring into larger molecular architectures, materials with specific functions can be engineered.

In the field of tissue engineering, for example, scaffolds are crucial for supporting cell growth and tissue regeneration. actatecnologia.euausmt.ac.ir While direct use of this compound in scaffolds is not widely reported, the principles of using specific chemical structures to control material properties are highly relevant. The cross-linking capabilities of this compound derivatives can be used to control the mechanical properties and degradation rates of biodegradable polymer scaffolds, which are critical for their performance. revmaterialeplastice.romdpi.com The introduction of the bulky trimethylcyclohexyl group could also be used to modulate the surface properties and protein interactions of a biomaterial scaffold.

Theoretical and Computational Chemistry Studies of Trimethylcyclohexylamine

Electronic Structure Calculations and Quantum Mechanical Modeling

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. eep1987.com These first-principles methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a system. eep1987.com For trimethylcyclohexylamine, such calculations can elucidate its geometry, electronic properties, and spectroscopic features.

Quantum chemical calculations have been employed to investigate the properties of isophorone (B1672270) diamine (IPDA) in the context of CO2 capture. eep1987.comeep1987.com In one study, the dipole moments of IPDA and its reaction products with CO2 were calculated to understand their solubility and interaction with water. eep1987.comeep1987.com The calculations revealed that before CO2 absorption, the dipole moment of IPDA is similar to that of water, suggesting good mutual solubility. eep1987.com After reacting with CO2 to form a carbamate (B1207046), the calculated dipole moment of the product decreases. eep1987.comeep1987.com

These quantum mechanical models, often utilizing Density Functional Theory (DFT), can also predict spectroscopic data. For instance, theoretical calculations can aid in the interpretation of experimental vibrational spectra (FT-IR) of this compound and its derivatives. science.gov Furthermore, quantum-chemical calculations have been used to confirm experimental results regarding the selectivity of reactions involving isophorone diisocyanate (IPDI), a derivative of IPDA. researchgate.net

A summary of representative calculated electronic properties for this compound (isophorone diamine) is presented below.

| Property | Calculated Value | Method | Context of Study |

| Dipole Moment (IPDA) | Similar to H₂O | Quantum Chemical Calculation | CO₂ Absorption eep1987.comeep1987.com |

| Dipole Moment (IPDA-carbamate) | Decreased compared to IPDA | Quantum Chemical Calculation | CO₂ Absorption eep1987.comeep1987.com |

This table is illustrative and based on findings from the cited literature. Specific numerical values for the dipole moments were not provided in the abstracts.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in predicting the pathways of chemical reactions and mapping the associated energy landscapes. researchgate.net This involves calculating the energies of reactants, products, transition states, and intermediates to construct a detailed profile of the reaction progress. researchgate.net Such studies can reveal the feasibility of a proposed mechanism and identify the rate-determining steps. mdpi.com

For this compound (IPDA), computational studies have shed light on its role in reaction mechanisms, particularly in CO2 capture and polymerization processes. Quantum mechanical methods have been used to investigate the multi-step mechanism of CO2 reacting with amines to form carbamates. researchgate.net These studies analyze the formation of a zwitterionic intermediate and its subsequent rearrangement. researchgate.net In the context of IPDA, quantum chemical calculations helped to elucidate that the formation of intramolecular hydrogen bonds in the resulting carbamate product is stronger than the hydrogen bonds between the product and water, which drives the precipitation of the product. eep1987.com

While detailed energy landscape maps for specific reactions involving this compound are not extensively reported in the provided search results, the general approach involves exploring the potential energy surface of a reaction. researchgate.net This can be a complex task, especially for larger molecules, and often requires sophisticated search algorithms to locate all relevant stationary points on the energy surface. researchgate.net The insights gained from such computational explorations are crucial for optimizing reaction conditions and designing more efficient chemical processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. utk.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time. utk.edu

In the context of this compound (IPDA), MD simulations have been extensively used to study the curing of epoxy resins, where IPDA acts as a hardener. utk.eduresearchgate.netnih.govresearchgate.netacs.orgnih.gov These all-atom simulations can model the cross-linking process and predict important material properties such as density, glass transition temperature (Tg), and mechanical moduli. researchgate.netacs.orgnih.gov The results of these simulations have shown good agreement with experimental data, validating the accuracy of the computational models. researchgate.netnih.gov

MD simulations also provide insights into the intermolecular interactions that govern the properties of materials containing this compound. For example, simulations have been used to understand the migration of different molecular components during the polymerization of epoxy blends containing IPDA. nih.gov The force fields used in these simulations are crucial for accurately describing the interactions between atoms and are often parameterized using quantum mechanical calculations or experimental data. agh.edu.pl Studies on amine-cured epoxy matrices have used computational approaches to understand how crosslink density, influenced by the structure of amines like this compound, affects the free volume and mechanical behavior of the resulting polymer. eep1987.com

The conformational flexibility of the this compound molecule, with its substituted cyclohexane (B81311) ring, is also a key aspect that can be studied using MD simulations. The chair conformation of the cyclohexane ring and the equatorial or axial positioning of the amine and aminomethyl groups are important for its reactivity and how it packs in a material. researchgate.net

Below is a table summarizing the application of MD simulations in studying systems containing this compound (isophorone diamine).

| System Studied | Computational Method | Key Findings |

| Epoxy resin (DGEBA) cured with IPDA | All-atom MD with CHARMM force field | Prediction of density, glass transition temperature, and elastic modulus in good agreement with experiments. researchgate.netacs.orgnih.gov |

| Multicomponent epoxy blends with IPDA | All-atom MD with DREIDING force field | Revealed the trajectory and migration behavior of different molecular components during polymerization. nih.gov |

| Amine-cured epoxy matrices | Molecular modeling | The crosslink density controls the free volume fraction at Tg and the coefficient of cubical expansion in the rubbery state. eep1987.com |

| IPDA-H₂O system for CO₂ capture | Quantum chemical calculations | Intramolecular hydrogen bonding in the product is stronger than with water, leading to precipitation. eep1987.com |

Advanced Analytical Characterization in Trimethylcyclohexylamine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the precise molecular structure of trimethylcyclohexylamine and its derivatives. researchgate.netclariant.comjeolusa.com These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Infrared (IR) spectroscopy is another valuable tool, used to identify the characteristic functional groups present in the molecule. researchgate.netclariant.com The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the N-H stretching vibrations of the amine groups and the C-H stretching vibrations of the alkyl groups. In derivatives, such as those formed with carbon dioxide, characteristic C=O stretching vibrations can be observed. researchgate.net

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the confirmation of its elemental composition. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. clariant.commdpi.com When coupled with gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying volatile amine derivatives. nih.gov

Table 1: Key Spectroscopic Data for this compound Derivatives

| Technique | Derivative | Key Observations | Reference |

| ¹H NMR | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | Spectra in CDCl₃ show characteristic peaks in the 0.5–2.0 ppm range. | researchgate.net |

| ¹³C NMR | cis- and trans-isomers | Distinguishable chemical shifts for axial and equatorial methyl groups. | |

| IR Spectroscopy | Carbamate (B1207046) derivatives | Intense bands due to C=O vibrations between 1650 and 1400 cm⁻¹. | researchgate.net |

| Mass Spectrometry | Volatile amine derivatives | Used for identification based on fragmentation patterns. | nih.gov |

Chromatographic and Chiral Separation Methodologies

Due to the existence of stereoisomers, chromatographic techniques are essential for the separation and analysis of this compound mixtures. nih.govmdpi.com These methods are crucial for obtaining pure isomers for further study and for quality control in industrial applications. chiralpedia.com

Gas chromatography (GC) is frequently used for the separation and quantification of the volatile cis and trans isomers of this compound. google.comoecd.org The choice of the stationary phase is critical for achieving good separation. For instance, polar columns are often employed for this purpose.

High-performance liquid chromatography (HPLC) is another powerful separation technique. nih.govchiralpedia.com For the separation of enantiomers, which are non-superimposable mirror images, chiral stationary phases (CSPs) are required. acs.orgnih.govcrystalpharmatech.com The separation of the enantiomers of cis-3-(aminomethyl)-3,5,5-trimethylcyclohexylamine (cis-IPDA) has been successfully achieved using HPLC with a chiral stationary phase after derivatization. acs.orgnih.gov This allows for the isolation of the individual enantiomers, which is critical as they can have different biological activities. americanpharmaceuticalreview.com

An alternative to chromatographic separation is the classical chemical resolution method, which involves the formation of diastereomeric salts. crystalpharmatech.com For example, the optical resolution of isophorone (B1672270) diamine (IPDA) has been achieved by forming salts with dibenzoyl tartaric acid, allowing for the large-scale preparation of enantiomerically pure cis-IPDA. acs.orgnih.gov

Table 2: Chromatographic Separation of this compound Isomers

| Technique | Isomers Separated | Key Methodological Details | Reference |

| Gas Chromatography (GC) | cis- and trans-isomers | Use of a polar mobile phase (e.g., hexane/isopropanol). | |

| HPLC on Chiral Stationary Phase | Enantiomers of cis-IPDA | Separation of bis-tosyl, bis-Fmoc, bis-Boc, and bis-Z derivatives. | acs.orgnih.gov |

| Classical Resolution | Enantiomers of IPDA | Salt formation with dibenzoyl tartaric acid. | acs.orgnih.gov |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline solids. sabanciuniv.edunumberanalytics.comamericanpharmaceuticalreview.com It provides definitive proof of the molecular structure, including the absolute configuration of chiral centers. ontosight.ai

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structure of derivatives of this compound. For instance, the crystal structure of a nickel complex of a salen ligand derived from enantiomerically pure cis-IPDA has been determined. nih.govacs.org This analysis revealed that the cis-IPDA moiety preferentially adopts a chair conformation where both the amino and aminomethyl substituents are in equatorial positions. nih.govacs.org

Furthermore, X-ray analysis of the diastereomeric salt formed between cis-IPDA and dibenzoyl tartaric acid was used to assign the absolute configuration of the separated enantiomers. acs.org Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline phases of polyamide compositions that may incorporate this compound. google.com

Table 3: X-ray Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Ni₄L₄ complex of a cis-IPDA salen ligand | Not specified in abstract | Not specified in abstract | cis-IPDA adopts a chair conformation with equatorial substituents. | nih.govacs.org |

| DBTA salt of cis-IPDA | Not specified in abstract | Not specified in abstract | Allowed for the determination of the absolute configuration of the amine. | acs.org |

Advanced Microscopy and Surface Characterization Techniques for Material Applications

In the context of material science, where this compound can be a component of polymers and coatings, advanced microscopy and surface characterization techniques are vital for understanding the material's morphology and surface properties. osjournal.orgwjarr.commontana.edu

Scanning Electron Microscopy (SEM) can be used to visualize the surface topography of materials incorporating this compound. wjarr.commontana.edu When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface. wjarr.com

Atomic Force Microscopy (AFM) is another powerful tool for surface characterization, providing high-resolution three-dimensional images of the surface. uclouvain.be It can be used to assess surface roughness and other topographical features.

For materials where this compound is used as a curing agent, such as in epoxy resins, techniques that characterize the bulk properties are also important. Near-infrared (NIR) spectroscopy, for example, has been used to monitor the glass transition temperature and the residual heat of reaction in an epoxy system cured with 3-aminomethyl-3,5,5,-trimethylcyclohexylamine, providing insights into the degree of curing. optica.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Trimethylcyclohexylamine, and how can its stereoisomers be characterized?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of trimethylcyclohexanone precursors or reductive amination. For stereoisomer separation (e.g., cis- vs. trans-3,3,5-trimethylcyclohexylamine), chiral chromatography or crystallization techniques are recommended. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for purity validation. Ensure experimental protocols include replicates and reference CAS numbers (e.g., 32958-55-7 for trans-isomer) to avoid ambiguity .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity, especially when paired with isotope-labeled internal standards (e.g., deuterated analogs). For non-polar matrices, solid-phase extraction (SPE) followed by derivatization (e.g., with trifluoroacetic anhydride) enhances detectability. Cross-validate results with differential scanning calorimetry (DSC) to confirm thermal stability .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Classified as UN 2326 (Corrosive Class 8), it requires storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use corrosion-resistant materials (e.g., PTFE-lined caps) and conduct hazard assessments per OSHA guidelines. Include emergency neutralization protocols for spills (e.g., dilute acetic acid) in lab safety manuals .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic or CO₂ capture applications?

- Methodological Answer : The trans-isomer exhibits higher steric hindrance, reducing reaction rates in SN2 mechanisms but enhancing selectivity in phase-separation systems for CO₂ absorption (e.g., with IPDA analogs). Computational modeling (DFT or MD simulations) can predict steric and electronic effects. Experimental validation requires kinetic studies under controlled humidity and temperature .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound?

- Methodological Answer : Discrepancies often arise from impurities or calibration errors. Replicate measurements using adiabatic calorimetry and compare with high-level ab initio calculations (e.g., CCSD(T)). Publish raw datasets and uncertainty analyses in supplementary materials to facilitate peer validation .

Q. How can this compound be integrated into sustainable material synthesis (e.g., non-isocyanate polyurethanes or CO₂-responsive polymers)?

- Methodological Answer : Explore its use as a crosslinker in polyurethane precursors via carbamate formation. Optimize reaction conditions (e.g., solvent-free, 60–80°C) to minimize side reactions. For CO₂-responsive systems, evaluate phase-change behavior using rheometry and in situ FTIR to monitor carbamate intermediates .

Regulatory and Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in food-contact coatings or pharmaceutical intermediates?

- Methodological Answer : Under 21 CFR Part 175, its use in coatings requires compliance with migration limits (e.g., ≤50 ppb in aqueous foods). For pharmaceutical applications, follow ICH Q3C guidelines for residual solvent limits. Document synthesis pathways and impurity profiles in regulatory dossiers .

Data Reproducibility and Reporting Standards

Q. What minimal dataset details are essential for reproducible synthesis and characterization of this compound derivatives?

- Methodological Answer : Report reaction yields, purification methods (e.g., column chromatography conditions), and spectroscopic data (NMR shifts, IR peaks). For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS). Adhere to Beilstein Journal guidelines for supplementary data organization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.